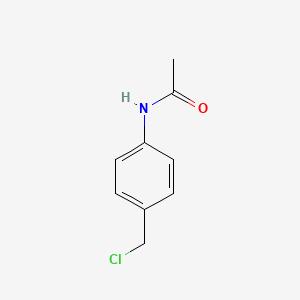

4-Acetamidobenzyl chloride

Descripción general

Descripción

Métodos De Preparación

4-Acetamidobenzyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxymethylacetanilide with methanesulfonyl chloride in the presence of triethylamine in tetrahydrofuran . The reaction mixture is stirred at room temperature, and the product is isolated by evaporation and purification using ethyl acetate . This method yields the compound with a purity of approximately 78% .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles:

For example, treatment with potassium carbonate in methanol converts the chloride to the corresponding alcohol ( ). Amine nucleophiles like benzylamine react in dichloromethane with pyridine catalysis to form secondary amines ( ).

Oxidation and Reduction Pathways

The chloromethyl group and acetamido moiety participate in redox transformations:

- Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the chloromethyl group converts to a carboxylic acid, yielding 4-acetamidobenzoic acid. This reaction proceeds via radical intermediates, with yields dependent on temperature and stoichiometry ( ).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄) reduces the chloride to 4-acetamidobenzyl alcohol. Yields exceed 85% under optimized conditions ( ).

Coupling and Functionalization Reactions

The compound participates in cross-coupling reactions:

- Suzuki–Miyaura Coupling : With arylboronic acids in the presence of Pd(PPh₃)₄, it forms biaryl derivatives. For example, coupling with phenylboronic acid yields 4-acetamidobiphenylmethyl chloride (63% yield, ).

- Esterification : Reacting with acetic anhydride in pyridine produces 4-acetamidobenzyl acetate (94% yield, ).

Comparative Reactivity Analysis

A comparison with similar benzyl chlorides highlights the acetamido group’s electronic effects:

| Compound | Reactivity with NH₃ | Oxidation Rate | Nucleophilic Susceptibility |

|---|---|---|---|

| This compound | Moderate (72%) | High | High (Cl displacement) |

| 4-Nitrobenzyl chloride | Low (35%) | Very high | Moderate |

| Benzyl chloride | High (88%) | Low | Very high |

The electron-withdrawing acetamido group slightly deactivates the benzyl chloride toward nucleophilic attack compared to unsubstituted benzyl chloride but enhances stability under acidic conditions ( ).

Mechanistic Insights

Aplicaciones Científicas De Investigación

Intermediate in Pharmaceutical Synthesis

4-Acetamidobenzyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse biologically active compounds. For example, it can be transformed into derivatives that exhibit antimicrobial and anti-inflammatory properties .

Potential in Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The acetamido group enhances its capacity for hydrogen bonding and hydrophobic interactions, which are critical for binding with biological macromolecules such as proteins and enzymes .

Structure–Activity Relationship Studies

Research on similar compounds indicates that modifications to the acetamido group can significantly alter biological activity. Investigating these relationships can provide insights into the pharmacological properties of this compound and its derivatives .

Toxicological Profile

While this compound shows promise for various applications, it is essential to note its potential toxicity. It may cause skin irritation and is harmful if ingested, necessitating careful handling during research and application .

Mecanismo De Acción

The mechanism of action of 4-Acetamidobenzyl chloride primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

4-Acetamidobenzyl chloride can be compared to other benzyl chloride derivatives, such as benzyl chloride and 4-nitrobenzyl chloride. While benzyl chloride is a simpler compound with a similar reactivity profile, this compound has an additional acetamido group that can influence its reactivity and applications . 4-Nitrobenzyl chloride, on the other hand, has a nitro group that significantly alters its chemical properties and reactivity compared to this compound .

Similar compounds include:

- Benzyl chloride

- 4-Nitrobenzyl chloride

- 4-Methylbenzyl chloride

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications .

Actividad Biológica

4-Acetamidobenzyl chloride (C₉H₁₀ClNO) is an organic compound characterized by the presence of an acetamido group attached to a benzyl chloride structure. With a molecular weight of approximately 183.635 g/mol, this compound is notable for its potential applications in organic synthesis and medicinal chemistry. Despite its promising structural features, research specifically addressing its biological activity remains limited.

- Molecular Formula : C₉H₁₀ClNO

- Molecular Weight : 183.635 g/mol

- CAS Registry Number : 54777-65-0

The compound is classified as a reactive intermediate, which allows it to participate in various chemical reactions that may lead to biologically active derivatives. The acetamido group is particularly significant as it can facilitate hydrogen bonding and hydrophobic interactions, potentially influencing biological activity .

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, insights can be drawn from its structural analogs and the functional groups it contains. The acetamido group may enhance interactions with biological macromolecules, such as enzymes and receptors.

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with amino acids in proteins, potentially influencing enzyme activity or receptor binding.

- Hydrophobic Interactions : The benzyl moiety contributes to hydrophobic interactions, which are crucial for the binding affinity of small molecules to their biological targets.

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Acetylsulfanilyl chloride | C₉H₈ClN₃O₂S | Contains a sulfonamide group; used in pharmaceuticals. |

| 4-Aminobenzyl chloride | C₉H₁₀ClN | Lacks the acetamido group; used in dye synthesis. |

| Benzyl chloride | C₇H₇Cl | Simpler structure; serves as a precursor in various reactions. |

The presence of the acetamido group in this compound distinguishes it from other benzyl halides, potentially enhancing its reactivity and biological compatibility compared to simpler analogs like benzyl chloride.

Toxicological Profile

This compound is recognized for its potential toxicity. It can cause skin irritation and is harmful if ingested. Its hazardous nature necessitates careful handling and consideration in any biological application .

Case Studies and Research Findings

Research specifically targeting the biological effects of this compound is limited; however, studies on related compounds provide insights into its potential applications:

- Synthesis and Application in Pharmaceuticals : The compound has been utilized as an intermediate in synthesizing various pharmaceutical agents, suggesting its relevance in drug development processes .

- Structure–Activity Relationship Studies : Investigations into similar compounds have shown that modifications to the acetamido group can significantly alter biological activity, indicating that further studies on this compound could yield valuable information regarding its pharmacological properties .

Propiedades

IUPAC Name |

N-[4-(chloromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHLVANTDHUAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203245 | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54777-65-0 | |

| Record name | N-[4-(Chloromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.